molecular formula C12H16FN3O B1468422 2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1455689-60-7

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B1468422
CAS RN: 1455689-60-7
M. Wt: 237.27 g/mol
InChI Key: FPHDPYPWQITKIM-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide (3-FPA) is an amide derivative of the amino acid L-Phenylalanine and is used in a variety of scientific research applications. It is a relatively new compound that has been studied for its potential use in a variety of biochemical and physiological processes. 3-FPA is a small molecule that is easily synthesized and has been found to have a wide range of applications in both in vitro and in vivo systems.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacologically active molecules. Its structure serves as a key intermediate in the development of new drugs. The presence of both aminopyrrolidine and fluorophenyl groups makes it a valuable precursor in the design of compounds with enhanced receptor binding characteristics, potentially leading to the discovery of new therapeutic agents .

Biochemistry Research

Biochemists may employ this compound in protein interaction studies. The aminopyrrolidine moiety can mimic certain amino acid structures, allowing researchers to investigate protein folding, stability, and interactions with other biomolecules. This can provide insights into enzyme mechanisms and the development of inhibitors that can regulate biochemical pathways .

Pharmacology

Pharmacological studies might explore the compound’s role as a modulator of biological targets. Its structural features could be important in the modulation of central nervous system receptors or enzymes, contributing to the understanding of neurological disorders and aiding in the development of treatments for conditions such as depression or anxiety .

Organic Synthesis

Organic chemists can use this compound as a building block for complex organic synthesis. Its reactive sites are amenable to various chemical reactions, making it a versatile reagent for constructing more elaborate molecular architectures. This is particularly useful in the synthesis of complex natural products or novel polymers .

Analytical Chemistry

In analytical chemistry, the compound’s unique chemical properties can be harnessed for the development of new analytical methods. It could serve as a standard or a reagent in chromatographic techniques or mass spectrometry, helping to identify or quantify other compounds within complex mixtures .

Materials Science

The compound’s structural elements may be incorporated into new materials with specific properties. For instance, the fluorophenyl group could contribute to the development of materials with unique optical or electronic properties, which could be applied in the creation of advanced sensors or electronic devices .

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-9-2-1-3-11(6-9)15-12(17)8-16-5-4-10(14)7-16/h1-3,6,10H,4-5,7-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHDPYPWQITKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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